Home > Products > Screening Compounds P35180 > Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate - 1356016-44-8

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Catalog Number: EVT-3236594
CAS Number: 1356016-44-8
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

  • Compound Description: This compound is a pyrrolo[2,1-f][1,2,4]triazine derivative found to exhibit potent antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures. It showed an IC50 value of 4 µg/mL and a selectivity index of 188. Molecular docking studies suggest that its mechanism of action involves the inhibition of neuraminidase. []
  • Relevance: This compound shares the core pyrrolo[2,1-f][1,2,4]triazine structure with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. The presence of aryl and methyl substituents at different positions highlights the potential for structural modifications on the core scaffold to achieve desired biological activities. []

4-((3-Chloro-4-fluorophenyl)amino)-pyrrolo[2,1-f][1,2,4]triazine derivatives

  • Compound Description: This series of compounds incorporates a 4-((3-chloro-4-fluorophenyl)amino) substituent on the pyrrolo[2,1-f][1,2,4]triazine scaffold. They were found to be potent inhibitors of the tyrosine kinase activity of EGFR, demonstrating inhibitory effects on the cellular proliferation of the human colon tumor cell line DiFi. []
  • Relevance: This series exemplifies the potential of modifying the pyrrolo[2,1-f][1,2,4]triazine core, similar to Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, with specific substituents to target particular kinases like EGFR. []

4-((3-Hydroxy-4-methylphenyl)amino)-pyrrolo[2,1-f][1,2,4]triazine derivatives

  • Compound Description: This series of compounds, bearing a 4-((3-hydroxy-4-methylphenyl)amino) substituent on the pyrrolo[2,1-f][1,2,4]triazine scaffold, exhibited potent VEGFR-2 inhibitory activity. They also showed effects on the VEGF-dependent proliferation of human umbilical vein endothelial cells. []
  • Relevance: Similar to Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, these derivatives highlight the versatility of the core pyrrolo[2,1-f][1,2,4]triazine structure in accommodating various substituents to achieve specific kinase inhibition profiles, in this case, targeting VEGFR-2. []

Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides

  • Compound Description: This class of compounds involves the attachment of a ribose, 2′-deoxyribose, or 2′,3′-dideoxyribose sugar moiety to the pyrrolo[2,1-f][1,2,4]triazine core. Structural variations explored within this class include the introduction of chlorine, bromine, iodine, and cyano groups at position 7 of the 4-aza-7,9-dideazaadenine moiety. Notably, pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides with either a hydrogen atom or a cyano group at position 7 exhibited potent cytotoxic activity against various cancer cell lines. []
  • Relevance: These C-nucleosides demonstrate the feasibility of linking the pyrrolo[2,1-f][1,2,4]triazine core, as found in Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, with sugar moieties, showcasing a strategy for developing nucleoside analogs with potential anticancer properties. []

4 - [[5 - [(Cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

  • Compound Description: This compound is a potent p38 kinase inhibitor. Research has focused on developing selective and stable crystalline salt forms of this compound, including the N-1 methanesulfonic acid salt, the N-1 hydrochloride salt, and the N-4 hydrochloride salt. These different forms offer advantages in pharmaceutical formulation and manufacturing processes. []
  • Relevance: This compound highlights the therapeutic potential of pyrrolo[2,1-f][1,2,4]triazine-based structures, like Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, by targeting specific kinases like p38 kinase, implicated in various inflammatory diseases, including rheumatoid arthritis. []

2-Anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazines

  • Compound Description: This series of compounds represents a novel template for kinase inhibitors. They are characterized by the presence of an aniline substituent at position 2 and an aryl group at position 7 of the pyrrolo[2,1-f][1,2,4]triazine core. Chemical strategies have focused on mitigating their bioactivation by cytochrome P450 to improve their pharmacological properties. [], []
  • Relevance: These compounds, along with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, belong to the 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazine family. Their development emphasizes the importance of understanding and modulating the metabolic liabilities associated with this class of kinase inhibitors. [], []

2-Oxo-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrrolo[2,1-f]-1,2,4-triazine

  • Compound Description: This compound is a C-nucleoside analog synthesized from a pyranulose glycoside intermediate. It represents a new type of "purine-like" C-nucleoside. []
  • Relevance: This C-nucleoside shares the pyrrolo[2,1-f][1,2,4]triazine core structure with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate and further emphasizes the versatility of this scaffold in generating diverse nucleoside analogs. []

2-Thioxo-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrrolo[2,1-f]-1,2,4-triazine

  • Compound Description: This compound is another "purine-like" C-nucleoside analog derived from the same pyranulose glycoside intermediate. It features a thioxo group at position 2. []
  • Relevance: This compound, along with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, exemplifies the possible modifications at various positions of the pyrrolo[2,1-f][1,2,4]triazine core, in this case, incorporating a sulfur atom, to potentially modulate its properties. []

7-Substituted-4-amino-7-(1′-hydroxy-d-ribofuranosyl)pyrrolo[2,1-f][1,2,4]triazine derivatives

  • Compound Description: This series of C-nucleoside derivatives utilizes the 4-amino-7-(1′-hydroxy-d-ribofuranosyl)pyrrolo[2,1-f][1,2,4]triazine scaffold, a purine nucleoside mimetic. Research has explored installing diverse substituents at the 1′-position, including alkyl, alkenyl, difluoromethyl, and fluoromethyl groups. []
  • Relevance: These compounds highlight the feasibility of modifying the pyrrolo[2,1-f][1,2,4]triazine core at various positions, similar to Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, to generate diverse C-nucleoside analogs with potential biological applications. []
  • Compound Description: This series of compounds focuses on functionalizing the 7-position of a pyrrolotriazine C-ribonucleoside core with various alkynyl and aryl groups using palladium-catalyzed cross-coupling reactions. Derivatives containing a 7-cyclopropyl-, 7-propyl-, and 7-butylacetylene moiety demonstrated potent cytotoxic activity, with the 7-butylacetylene analog showing the highest selectivity toward cancer cells. Studies indicate these C-nucleosides might induce dose-dependent DNA damage. []
  • Relevance: These compounds, alongside Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, highlight the significance of the 7-position in pyrrolotriazine C-ribonucleosides for tuning cytotoxic activity and selectivity. []

Ethyl 4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (7c)

  • Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative was synthesized by introducing various structural moieties at the 4,6-positions of the pyrrolotriazine core. It demonstrated selective inhibitory effects against A431 cells, a cell line with highly expressed wild-type epidermal growth factor receptor (EGFR). It showed an IC50 value of 20.05 μmol•L−1 against A431 cells. []
  • Relevance: This compound, like Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, demonstrates the potential for antiproliferative activity within the pyrrolo[2,1-f][1,2,4]triazine class of compounds, particularly against EGFR-overexpressing cancer cells. []

4-(3-Chloro-4-(3-fluorobenzyloxy)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (8a)

  • Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative, synthesized by introducing specific structural modifications at the 4,6-positions, showed potent antiproliferative activity against A431 tumor cells, with an IC50 value of 21.98 μmol•L−1. []
  • Relevance: This compound further underscores the potential of structural variations on the pyrrolo[2,1-f][1,2,4]triazine core, as in Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, to develop potent antiproliferative agents. []

4-(3-Ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-(N-(2-(methylsulfonyl)ethyl))carboxamide (9c)

  • Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative, synthesized by introducing various structural moieties at the 4,6-positions, showed potent antiproliferative activity against A431 tumor cells with an IC50 value of 23.87 μmol•L−1. []
  • Relevance: This compound, along with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, highlights the significance of structural modifications at specific positions of the pyrrolotriazine core for enhancing antiproliferative activity, particularly against A431 tumor cells. []
Source and Classification

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is classified as a pyrrolo-triazine derivative. The pyrrolo[2,1-f][1,2,4]triazine framework is known for its role in various biological activities and is integral to several kinase inhibitors and nucleoside drugs. Notably, it is a component of the FDA-approved drugs avapritinib and remdesivir, which are used for cancer treatment and viral infections respectively .

Synthesis Analysis

The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several methods:

  1. Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with various reagents to form the triazine structure. For instance, the synthesis can start from 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine through a series of reactions including N-amination and hydrolytic cyclization .
  2. Bromohydrazone Method: Another approach involves the formation of bromohydrazones that subsequently undergo cyclization to yield the desired triazine compound.
  3. Multistep Synthesis: This method may involve multiple reaction steps including chlorination, amination, and cyclization reactions under controlled conditions to yield high-purity products.
  4. Transition Metal Mediated Synthesis: Utilizing transition metals can facilitate the formation of complex structures through catalytic processes.
  5. Rearrangement Reactions: Pyrrolooxadiazines can be rearranged under specific conditions to form pyrrolo[2,1-f][1,2,4]triazine derivatives effectively .
Molecular Structure Analysis

The molecular structure of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate features a fused ring system comprising a pyrrole ring and a triazine ring. Key characteristics include:

  • Molecular Formula: C10_{10}H10_{10}N4_{4}O2_{2}
  • Molecular Weight: Approximately 218.22 g/mol
  • Structural Features: The compound contains ethyl and carboxylate functional groups attached to the triazine moiety which influence its reactivity and biological properties.

The presence of nitrogen atoms in the triazine ring contributes to its basicity and potential interactions with biological targets.

Chemical Reactions Analysis

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate participates in various chemical reactions:

  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attacks by various nucleophiles.
  • Cyclization Reactions: The compound can participate in cyclization reactions leading to the formation of more complex structures.
  • Rearrangement Reactions: Under certain conditions, it can rearrange to yield different isomers or derivatives with varied biological activity.
Mechanism of Action

The mechanism of action of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate primarily involves its interaction with specific biological targets such as kinases. It acts by inhibiting kinase activity which is crucial in cell signaling pathways related to cancer progression.

Studies have shown that modifications at position 7 of the triazine ring can enhance cytotoxic activity against various cancer cell lines by disrupting essential signaling pathways necessary for tumor growth and survival .

Physical and Chemical Properties Analysis

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point can vary depending on purity but generally falls within a specific range indicative of crystalline compounds.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to characterize this compound's purity and structural integrity .

Applications

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several promising applications:

  • Drug Development: It serves as a scaffold for designing new kinase inhibitors that could be effective against various cancers.
  • Antiviral Agents: Its structural analogs have shown potential as antiviral agents against diseases such as COVID-19.
  • Biological Research: The compound is useful in studying cellular signaling pathways due to its ability to modulate kinase activity.
Introduction to Pyrrolo[2,1-f][1,2,4]triazine Scaffolds

Historical Development of Pyrrolotriazine Chemistry

Pyrrolotriazine chemistry emerged in the late 1970s with initial synthetic methodologies focusing on electrophilic cyclization strategies. Early work demonstrated the scaffold's reactivity through nitration and Vilsmeier formylation reactions, confirming the dominance of electrophilic attack at the pyrrole carbons (Equation 1 & 2) [1]. A significant breakthrough occurred with the development of N-amination protocols using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl), which facilitated the introduction of the critical N–N bond required for triazine ring closure [3]. This advancement enabled the systematic construction of the bicyclic core from pyrrole precursors, paving the way for diverse derivatization.

Subsequent innovations expanded the synthetic toolbox:

  • Functional Group Interconversions: Efficient transformations of C-2 cyano groups into carboxylic acids and amides, and oxidation/thioether displacement at C-4 enabled access to diverse pharmacophores (Scheme 11) [1].
  • Transition Metal Catalysis: Suzuki coupling and Heck reactions facilitated the introduction of aryl and glycal substituents at C-7, crucial for C-nucleoside synthesis (Scheme 16) [1].
  • Multistep Sequences: Bromohydrazone-based routes provided scalable access to the core structure via keto ester intermediates and formamidine-mediated cyclization (Scheme 7) [3].

Table 1: Key Synthetic Advancements for Pyrrolo[2,1-f][1,2,4]triazines

Year RangeSynthetic MethodKey InnovationApplication Significance
Late 1970sElectrophilic cyclizationNitration/Vilsmeier reactions at pyrrole carbonsConfirmed electronic structure & reactivity
1990-2000N-Amination protocolsUse of DnpONH₂ or NH₂Cl for N–N bond formationEnabled systematic bicyclic core construction
Post-2000Transition metal coupling (Suzuki, Heck)Introduction of aryl/glycal groups at C-7Facilitated C-nucleoside synthesis (e.g., Remdesivir)
Post-2010Bromohydrazone cyclizationKeto ester intermediates & formamidine cyclizationImproved scalability & functional group tolerance

The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exemplifies modern efficiency, often achieved via esterification of the corresponding carboxylic acid or through palladium-catalyzed carbonylation of halide precursors [4] .

Significance as Bioactive Pharmacophores in Medicinal Chemistry

The pyrrolo[2,1-f][1,2,4]triazine scaffold has gained prominence as a versatile kinase inhibitor template due to its ability to effectively mimic the pharmacophoric properties of quinazolines while offering improved physicochemical profiles. Its identification as a novel kinase inhibitor scaffold in 2004 marked a pivotal milestone, demonstrating potent inhibition of EGFR (IC₅₀ <100 nM) and VEGFR-2 kinases through strategic 4-anilino substitutions [10]. Structure-activity relationship (SAR) studies revealed that substitutions at C-5 and C-6 (e.g., esters, amides, ketones) are highly tolerated and modulate potency and selectivity, while the C-7 position is critical for maintaining target engagement—highlighting the ethyl ester's role as a synthetic handle rather than a direct pharmacophore [1] [10].

Beyond kinase inhibition, this scaffold exhibits multifaceted bioactivity:

  • Antiviral Activity: C-Nucleoside analogues (e.g., GS-6620, Remdesivir metabolite) inhibit RNA-dependent RNA polymerases (RdRp) across Flaviviridae, Filoviridae, and Coronaviridae families [3] [7].
  • Neuraminidase Inhibition: Derivatives like dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolotriazine-5,6-dicarboxylate inhibit influenza A neuraminidase (IC₅₀ 4 µg/mL, SI=188) [6].
  • Kinase Profiling: Compounds bearing 4-(3-hydroxyphenylamino) or 4-(3-chloro-4-fluorophenylamino) groups potently inhibit VEGFR-2 and EGFR, respectively, suppressing endothelial or tumor cell proliferation [10].

Table 2: Diverse Biological Activities of Pyrrolotriazine Derivatives

Biological TargetDerivative StructureKey ActivityTherapeutic Area
EGFR Tyrosine Kinase4-((3-Chloro-4-fluorophenyl)amino substitutedIC₅₀ <100 nM; Inhibits DiFi colon tumor cell lineOncology
VEGFR-2 Kinase4-((3-Hydroxy-4-methylphenyl)amino substitutedPotent enzymatic & cellular inhibitionAnti-angiogenesis/Oncology
Viral RdRp (SARS-CoV-2, Ebola)C-Nucleosides (e.g., Remdesivir, GS-5734)Chain termination of viral RNA synthesisAntiviral
Influenza NeuraminidaseDiaryl-substituted dicarboxylates at C-5/C-6IC₅₀ 4 µg/mL (H1N1)Antiviral
PI3K KinasesPyrrolotriazin-4(3H)-onesNanomolar enzymatic inhibitionOncology/Inflammation

The ethyl ester moiety at C-7 serves as a critical synthetic intermediate for further transformations. Hydrolysis provides the carboxylic acid for amide coupling or Curtius rearrangement to carbamates, while reduction enables access to alcohols or aldehydes for chain extension [1] [3]. This versatility underpins its utility in lead optimization campaigns targeting diverse therapeutic areas.

Role in Approved Therapeutics (Remdesivir, Brivanib Alaninate)

Pyrrolo[2,1-f][1,2,4]triazine derivatives have achieved significant clinical success, exemplified by two FDA-approved therapeutics:

  • Remdesivir (GS-5734, Veklury®):
  • Structure & Mechanism: This phosphoramidite prodrug incorporates a pyrrolo[2,1-f][1,2,4]triazine-derived C-nucleoside analogue. Intracellular metabolism releases the active triphosphate (GS-443902), which acts as a non-obligate RNA chain terminator. It competes with ATP for incorporation by viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination after incorporation of three additional nucleotides due to steric clash between its 1ʹ-cyano group and Ser-861 in the RdRp active site [3] [7].
  • Synthetic Role of Ethyl Ester: While not present in the final drug, ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate analogues serve as key precursors in constructing the C-nucleoside core. The C-7 ester enables glycosylation strategies via halogenation or metallation, followed by coupling with ribonolactone derivatives (Scheme 15) [1] [3].
  • Approval: Approved for COVID-19 treatment in adults and pediatric patients, demonstrating broad-spectrum activity against RNA viruses including SARS-CoV-2, Ebola, and MERS-CoV [7].
  • Brivanib Alaninate:
  • Structure & Mechanism: This orally available prodrug hydrolyzes to brivanib (BMS-540215), a selective dual inhibitor of VEGFR-2 and FGFR-1 kinases. Its core incorporates a 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine scaffold. The ethyl ester derivative is utilized in constructing the bicyclic core during synthesis, particularly via ester hydrolysis and amidation sequences [2] [3].
  • Synthetic Pathway: Ethyl ester intermediates feature prominently in routes involving N-amination, cyclization, and subsequent functionalization at C-6 (e.g., saponification to acid 82 followed by coupling to amides 83, Scheme 13) [1].
  • Approval: Approved for hepatocellular carcinoma, validating the pyrrolotriazine scaffold in oncology [2].

Table 3: Approved Therapeutics Featuring Pyrrolo[2,1-f][1,2,4]triazine Core

Drug (Brand)Core StructurePrimary TargetIndicationRole of Ethyl Ester Intermediate
Remdesivir (Veklury®)C-Nucleoside with 1ʹ-cyano groupViral RdRp (SARS-CoV-2, etc.)COVID-19, EbolaPrecursor for glycosylation & C-nucleoside synthesis
Brivanib Alaninate6-Acylated 4-(indolyloxy) substitutedVEGFR-2/FGFR-1Hepatocellular CarcinomaEnables C-6 functionalization via hydrolysis/amide coupling
BMS-6905144-(Quinazolinyloxy)-6-carboxamide substitutedEGFR/HER2/VEGFR-2Phase II (Oncology)Curtius rearrangement to carbamate 84b
BMS-599626 (Phase II)4-Anilino-6-carbamate substitutedPan-HER familyPhase II (Oncology)Alcohol intermediate 67b from ester reduction

Beyond these approved agents, ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate serves as a foundational building block for clinical candidates:

  • BMS-599626: Derived from ester reduction and Baeyer-Villiger rearrangement of ethyl 4-chloro-pyrrolotriazine-6-carboxylate intermediates (Scheme 14) [1].
  • BMS-690514: Features a C-6 carbamate group accessible via Curtius rearrangement of the corresponding carboxylic acid derived from ethyl ester hydrolysis [1].

Properties

CAS Number

1356016-44-8

Product Name

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

IUPAC Name

ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3

InChI Key

IZDNAOKQVDSBEB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.